1-(4-Chloro-3-fluorophenyl)-1-butanol
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Overview
Description
1-(4-Chloro-3-fluorophenyl)-1-butanol is an organic compound that belongs to the class of phenylbutanols It is characterized by the presence of a butanol group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorophenyl)-1-butanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to hydrolysis to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde. This method offers higher yields and better control over the reaction parameters, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-fluorophenyl)-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluorobenzaldehyde or 4-chloro-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-chloro-3-fluorophenyl)butane or 1-(4-chloro-3-fluorophenyl)butanol.
Substitution: Formation of various substituted phenylbutanols depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-fluorophenyl)-1-propanol
- 1-(4-Chloro-3-fluorophenyl)-1-pentanol
- 1-(4-Chloro-3-fluorophenyl)-1-hexanol
Uniqueness
1-(4-Chloro-3-fluorophenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAODSLSFQXQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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